molecular formula C12H16INO B8154962 (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine

Cat. No.: B8154962
M. Wt: 317.17 g/mol
InChI Key: XZESMHSEMYGBIU-JTQLQIEISA-N
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Description

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a morpholine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodobenzylamine and 3-methylmorpholine.

    Formation of Intermediate: The 3-iodobenzylamine is reacted with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with 3-methylmorpholine under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of iodoarenes with electron-withdrawing groups.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity by binding to the active site or allosteric sites. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Iodo-benzyl)-morpholine
  • 3-Methyl-4-(3-iodobenzyl)-morpholine
  • 4-(3-Bromo-benzyl)-3-methyl-morpholine

Uniqueness

(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-4-[(3-iodophenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZESMHSEMYGBIU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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